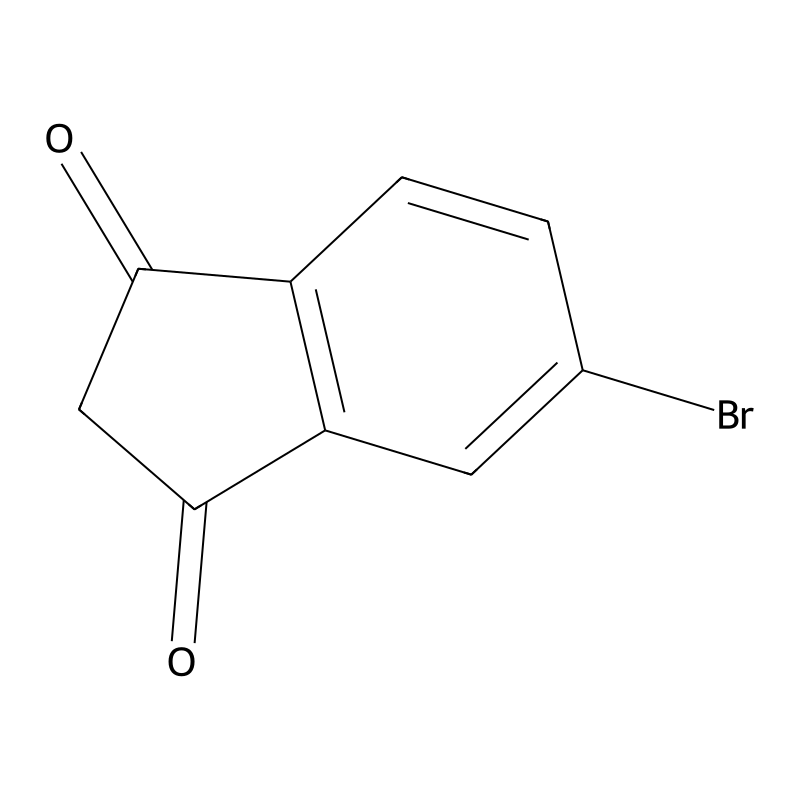

5-BROMO-1,3-INDANDIONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Indene Derivatives:

-Br-ID possesses a reactive carbonyl group and a bromine atom, making it a potential precursor for the synthesis of various indene derivatives. These derivatives can be further modified to explore their potential applications in different fields, such as:

- Material Science: Indene derivatives can be used as building blocks for the development of novel materials with specific properties, such as polymers, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) .

- Medicinal Chemistry: Indene derivatives have been explored for their potential antimicrobial and anticancer activities . 5-Br-ID could serve as a starting point for the synthesis of novel indene-based drugs with improved properties.

Investigation of Chemical Reactions:

The presence of the bromine atom in 5-Br-ID makes it a potential substrate for studying various chemical reactions, such as:

- Nucleophilic substitution reactions: The bromine atom can be readily replaced by other nucleophiles, allowing researchers to explore the reactivity and selectivity of these reactions .

- Cross-coupling reactions: 5-Br-ID could be used as a partner in cross-coupling reactions to form new carbon-carbon bonds, enabling the synthesis of complex molecules with diverse functionalities .

Biological Activity Studies:

While the specific biological activity of 5-Br-ID is unknown, its structural similarity to other biologically active compounds warrants further investigation. Researchers could explore its potential:

- Antimicrobial activity: Similar to other indene derivatives, 5-Br-ID could be tested against various bacterial and fungal strains to assess its potential as an antimicrobial agent .

- Anticancer activity: The presence of the reactive carbonyl group in 5-Br-ID might contribute to potential antitumor activity through various mechanisms. Further studies are needed to evaluate this possibility .

5-Bromo-1,3-indandione is an organic compound characterized by its unique structure, which includes a bromine atom attached to the 5-position of the indandione framework. This compound belongs to the class of indandione derivatives, which are known for their diverse chemical properties and biological activities. The molecular formula of 5-bromo-1,3-indandione is C9H5BrO2, and it features a bicyclic structure that includes two carbonyl groups (C=O) at the 1 and 3 positions of the indane ring system.

The compound is often synthesized for its potential applications in various fields, including medicinal chemistry and materials science. Its structural uniqueness allows it to participate in a variety of

5-Bromo-1,3-indandione finds applications across multiple domains:

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds with potential therapeutic effects.

- Material Science: Due to its unique structural properties, it can be utilized in developing new materials with specific optical or electronic characteristics.

- Organic Synthesis: The compound is a versatile building block in organic synthesis for creating complex molecular architectures.

Research indicates that 5-bromo-1,3-indandione exhibits significant biological activities. It has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, its derivatives have shown promise as antibacterial and antifungal agents. The presence of the bromine atom enhances its biological activity by influencing the compound's interaction with biological targets.

Several synthesis methods for 5-bromo-1,3-indandione have been documented:

- From Phthalic Anhydride: A common method involves reacting 4-bromo phthalic anhydride with ethyl acetoacetate. This reaction typically requires acidic conditions and yields 5-bromo-1,3-indandione efficiently .

- Via Tandem Reactions: Recent studies have explored tandem reactions involving ortho-hydroxy α-aminosulfones and other substrates, leading to high-yield synthesis of various derivatives

Interaction studies involving 5-bromo-1,3-indandione have primarily focused on its reactivity with various nucleophiles and electrophiles. These studies demonstrate its ability to form stable adducts through nucleophilic attack on the carbonyl groups. Furthermore, investigations into its interactions with biological macromolecules suggest potential mechanisms for its anticancer activity.

Several compounds share structural similarities with 5-bromo-1,3-indandione. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1H-Indene-1,3-dione | Similar indane structure | Exhibits different reactivity patterns due to lack of bromine |

| 2-Bromo-1,3-indandione | Bromine at the 2-position | Different biological activity profile |

| 5-Methyl-1H-indene-1,3-dione | Methyl substitution at the 5-position | Enhanced lipophilicity affecting solubility |

| Indan-1,3-dione | No halogen substituent | Broader applications in synthetic chemistry |

The uniqueness of 5-bromo-1,3-indandione lies in its specific bromination pattern and the resultant biological activities that differ from those of its analogs. Its ability to participate in various synthetic transformations further distinguishes it from similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant